molecular formula C21H24ClN3O B11951260 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride CAS No. 853333-45-6

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride

Cat. No.: B11951260
CAS No.: 853333-45-6
M. Wt: 369.9 g/mol
InChI Key: BLBLAQVNSLNPLM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 4-methyl-1-piperazinyl group through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions can occur at the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and piperazine groups, leading to different biological activities.

    4-(4-Methyl-1-piperazinyl)quinoline: Similar structure but without the methoxyphenyl group.

    2-(4-Methoxyphenyl)quinoline: Lacks the piperazine moiety, affecting its pharmacological profile.

Uniqueness

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride is unique due to the presence of both the methoxyphenyl and piperazine groups, which contribute to its distinct chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

853333-45-6

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrochloride

InChI

InChI=1S/C21H23N3O.ClH/c1-23-11-13-24(14-12-23)21-15-20(16-7-9-17(25-2)10-8-16)22-19-6-4-3-5-18(19)21;/h3-10,15H,11-14H2,1-2H3;1H

InChI Key

BLBLAQVNSLNPLM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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